N,N'-Dicyclohexylthiourea
Overview
Description
Synthesis Analysis
The synthesis of N,N'-Dicyclohexylthiourea and its derivatives involves various chemical reactions, with an emphasis on the efficiency and selectivity of these processes. For instance, organosulphur compounds can be synthesized through the reaction of monothiocarboxylic acids with dicyclohexylcarbodi-imide, leading to the formation of diacyl sulphides and N,N'-Dicyclohexylthiourea. This process demonstrates the compound's formation through the interaction of thiocarboxylic acids and carbodiimides, highlighting its synthetic versatility (Mikołajczyk, Kiełbasiński, & Schiebel, 1976).
Molecular Structure Analysis
The molecular structure of N,N'-Dicyclohexylthiourea is characterized by detailed studies such as crystallography. The compound's structure has been elucidated through X-ray diffraction studies, revealing intricate details about its atomic arrangement and molecular geometry. For example, a structural study provided insights into the molecular conformation and intermolecular interactions, showcasing the compound's complex structural attributes (Cai, Yan, & Xie, 2009).
Scientific Research Applications
Application 1: Synthesis of ZnS Nanoparticles
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Specific Scientific Field : Nanotechnology and Material Science .
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Methods of Application or Experimental Procedures : The zinc (II) complexes of N,N’-Dicyclohexylthiourea are used as precursors for the preparation of hexadecylamine-capped ZnS nanoparticles. These complexes are air-stable, easy to prepare, and inexpensive. They pyrolyse cleanly to give high-quality ZnS nanoparticles .
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Results or Outcomes : The resulting ZnS nanoparticles show quantum confinement effects in their absorption spectra and close to band-edge emission. Their broad diffraction patterns are typical of nanosized particles, while their transmission electron microscopy images showed agglomerates of needle-like platelet nanoparticles .
Application 2: Peptide Synthesis
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Specific Scientific Field : Biochemistry and Organic Chemistry .
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Methods of Application or Experimental Procedures : The low melting point of this material allows it to be melted for easy handling. It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
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Results or Outcomes : The use of N,N’-Dicyclohexylthiourea in peptide synthesis has been a key method in the production of various peptides, which are important in biological research and drug development .
Application 3: Synthesis of Carbodiimides
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Methods of Application or Experimental Procedures : A sonochemical method for the preparation of carbodiimides from their corresponding thioureas or ureas was described. Using Ph3P–I2 combination in the presence of triethylamine, various diaryl, aryl–alkyl, as well as dialkyl substituted substrates could be converted into carbodiimides in good-to-excellent yields within short reaction times under mild conditions with simple experimental setup .
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Results or Outcomes : The resulting carbodiimides have shown a widespread use as key intermediates in the synthesis of nucleotides, glycol-conjugates, substituted guanidines, as well as various heterocycles .
Application 4: Synthesis of Isothiocyanates
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Methods of Application or Experimental Procedures : The synthesis of isothiocyanates can be achieved by treating primary amines with carbon disulfide in the presence of a base, followed by alkylation with N,N’-Dicyclohexylthiourea .
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Results or Outcomes : The resulting isothiocyanates are valuable intermediates in organic synthesis and have been used in the synthesis of a variety of biologically active compounds, including anticancer drugs, antibiotics, and agrochemicals .
Application 5: Synthesis of Ureas
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Methods of Application or Experimental Procedures : The synthesis of ureas can be achieved by the reaction of amines with N,N’-Dicyclohexylthiourea .
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Results or Outcomes : The resulting ureas are important building blocks in organic synthesis and have been used in the synthesis of a variety of biologically active compounds, including diuretics, antineoplastic agents, and anti-HIV drugs .
Safety And Hazards
properties
IUPAC Name |
1,3-dicyclohexylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJICSGLHKRDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2S | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID9020451 | |
Record name | N,N'-Dicyclohexylthiourea | |
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Molecular Weight |
240.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Record name | N,N'-Dicyclohexylthiourea | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Vapor Pressure |
0.0000221 [mmHg] | |
Record name | N,N'-Dicyclohexylthiourea | |
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Product Name |
N,N'-Dicyclohexylthiourea | |
CAS RN |
1212-29-9 | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Record name | Dicyclohexylthiourea | |
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Record name | N,N'-Dicyclohexylthiourea | |
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Record name | 1,3-Dicyclohexylthiourea | |
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Record name | Thiourea, N,N'-dicyclohexyl- | |
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Record name | N,N'-Dicyclohexylthiourea | |
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Record name | 1,3-(dicyclohexyl)thiourea | |
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Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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